molecular formula C9H16N4 B15290585 N-(1-Methyl-1H-imidazol-4-yl)piperidin-4-amine

N-(1-Methyl-1H-imidazol-4-yl)piperidin-4-amine

Cat. No.: B15290585
M. Wt: 180.25 g/mol
InChI Key: ARPDNFXZBDITFB-UHFFFAOYSA-N
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Description

N-(1-Methyl-1H-imidazol-4-yl)piperidin-4-amine is a compound that features both an imidazole and a piperidine ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reduction of 1-methyl-imidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at room temperature, followed by the addition of piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps such as crystallization and chromatography are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1H-imidazol-4-yl)piperidin-4-amine can undergo various types of chemical reactions including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can yield primary or secondary amines.

Scientific Research Applications

N-(1-Methyl-1H-imidazol-4-yl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-imidazol-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazole: A simpler compound with only the imidazole ring.

    Piperidine: A compound with only the piperidine ring.

    N-(1H-Imidazol-4-yl)piperidin-4-amine: Similar but without the methyl group on the imidazole ring.

Uniqueness

N-(1-Methyl-1H-imidazol-4-yl)piperidin-4-amine is unique due to the presence of both the imidazole and piperidine rings, which confer distinct chemical and biological properties. The methyl group on the imidazole ring can influence the compound’s reactivity and binding interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

N-(1-methylimidazol-4-yl)piperidin-4-amine

InChI

InChI=1S/C9H16N4/c1-13-6-9(11-7-13)12-8-2-4-10-5-3-8/h6-8,10,12H,2-5H2,1H3

InChI Key

ARPDNFXZBDITFB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)NC2CCNCC2

Origin of Product

United States

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